Boc-D-methionine sulfone

Overview

Description

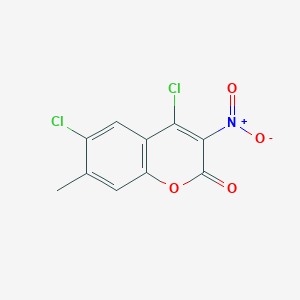

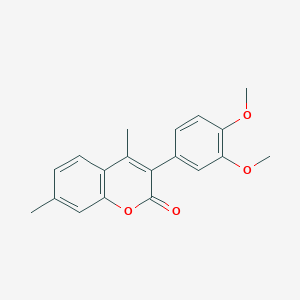

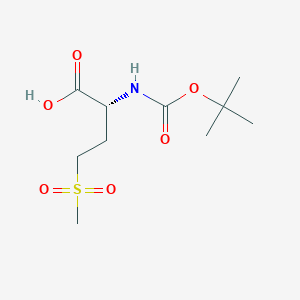

Boc-D-methionine sulfone is a chemical compound with the molecular formula C10H19NO6S and a molecular weight of 281.33 . It is a white to off-white powder .

Molecular Structure Analysis

The IUPAC name for Boc-D-methionine sulfone is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid . The InChI code is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .Chemical Reactions Analysis

The Boc group in Boc-D-methionine sulfone is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-D-methionine sulfone is a white to off-white powder . It has a predicted boiling point of 523.4°C and a predicted density of 1.267 g/cm3 .Scientific Research Applications

Detection and Identification of Oxidized Methionine

Methionine sulfoxide (MetO), related to Boc-D-methionine sulfone, is prevalent in oxidative stress conditions. Novel antibodies developed against an oxidized methionine-rich protein enable the detection of methionine oxidation in proteins and mouse and yeast extracts. This finding is particularly significant in the context of aging or diseases like Alzheimer's, where methionine-oxidized proteins are more prominent (Oien et al., 2009).

Synthesis of Zwitterionic Polymers

The synthesis of a zwitterionic methacryloyl sulfonium sulfonate monomer, derived from methionine, highlights the chemical versatility of methionine-based compounds. This polymer, featuring Boc-D-methionine sulfone-like characteristics, exhibits unique thermosensitivity and antifouling properties, useful in diverse applications such as biocompatible coatings (Maji et al., 2017).

Enzymatic Mechanisms and Protein Repair

The study of peptide methionine sulfoxide reductase (MsrA), which reverses oxidation in methionine, is crucial for understanding protein repair mechanisms. This enzyme, closely related to the functioning of Boc-D-methionine sulfone, plays a significant role in protecting against cell damage and death by repairing oxidized methionine in proteins (Brot & Weissbach, 2000).

Electrochemical Analysis

Boc-D-methionine sulfone and related compounds like methionine undergo electrochemical oxidation, which is vital for understanding their behavior in biological systems. Research on the electrochemical behavior of methionine provides insights into the oxidation process and potential applications in biosensing technologies (Enache & Oliveira‐Brett, 2011).

Oxidation and Reduction Analysis in Proteins

Analysis of methionine/selenomethionine oxidation and the function of methionine sulfoxide reductase using methionine-rich proteins provides insights into cellular oxidative stress and aging processes. This research is significant for understanding the role of compounds like Boc-D-methionine sulfone in biological systems (Le et al., 2008).

Molecular Structure and Spectroscopy

The study of the molecular structure and spectral properties of methionine sulfone, a product of complete oxidation of methionine, contributes to the understanding of Boc-D-methionine sulfone's chemical characteristics and potential applications in spectroscopy and structural biology (Skvortsov et al., 2003).

Safety and Hazards

Boc-D-methionine sulfone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Boc-D-methionine sulfone is a complex compound with a specific molecular structure

Biochemical Pathways

Methionine, the core component of Boc-D-methionine sulfone, plays a crucial role in several biochemical pathways. Methionine is a fundamental metabolite in plant cells, controlling the level of several key metabolites, such as ethylene, polyamines, and biotin, through its first metabolite, S-adenosylmethionine (SAM) . SAM is the primary biological methyl group donor, regulating essential cellular processes such as cell division, cell wall synthesis, chlorophyll synthesis, and membrane synthesis .

Pharmacokinetics

Methionine derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Methionine and its derivatives are known to play crucial roles in protein synthesis and methylation reactions, which are essential for numerous cellular functions .

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDRHNBSOQFMF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140707 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-methionine sulfone | |

CAS RN |

74086-45-6 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74086-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.